An In-depth Technical Guide to 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde, also widely known as 1-tosyl-1H-indole-3-carbaldehyde, is a pivotal synthetic intermediate in the fields of medicinal and organic chemistry. Its structural architecture, featuring an indole nucleus protected at the nitrogen atom by a tosyl group and possessing a reactive aldehyde functionality at the C3-position, renders it a versatile building block for the synthesis of a diverse array of complex molecules. The tosyl group serves as an excellent electron-withdrawing protecting group, which modulates the reactivity of the indole ring and can be removed under specific conditions if required. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and characterization, insights into its reactivity and applications, and essential safety information.
Chemical and Physical Properties
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is typically an off-white to light yellow solid at room temperature.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50562-79-3 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₃S | [2] |
| Molecular Weight | 299.34 g/mol | [2] |
| Melting Point | 138-140 °C | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically ≥98% | [2] |
| Synonyms | 1-Tosyl-1H-indole-3-carbaldehyde, N-Tosyl-3-formylindole, 1-(Toluene-4-sulfonyl)-1H-indole-3-carbaldehyde | [1][2] |
| InChI Key | OIPHRFQIBIQGJF-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde involves the N-tosylation of commercially available indole-3-carbaldehyde.[4] This reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).
Caption: Synthetic pathway for 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde.
Experimental Protocol: Synthesis of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
Materials:
-
Indole-3-carbaldehyde
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
Triethylamine (TEA) or another suitable base (e.g., KOH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
To a stirred solution of indole-3-carbaldehyde (1.0 eq) in anhydrous THF at room temperature, add triethylamine (1.1-1.5 eq).[5]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.[4]
-
Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: The crude product is purified by silica gel column chromatography.[6] A gradient elution system, typically starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is effective in isolating the pure product.[7] The fractions containing the product are combined and the solvent is evaporated to yield 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde as a solid.
Spectroscopic Characterization
The structure of the synthesized compound can be unequivocally confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 10.09 (s, 1H, CHO), 8.25 (d, J = 7.3 Hz, 1H, Ar-H), 8.23 (s, 1H, Ar-H), additional aromatic protons from the indole and tosyl groups, and a singlet for the methyl group of the tosyl moiety around 2.3-2.4 ppm.[3]
-
¹³C NMR: The spectrum will show characteristic peaks for the aldehyde carbonyl carbon (around 185 ppm), and aromatic carbons. The methyl carbon of the tosyl group will appear at approximately 21.8 ppm.[7]
Infrared (IR) Spectroscopy
-
~1683 cm⁻¹: Strong absorption due to the C=O stretching of the aldehyde group.
-
~1360 and ~1177 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfonyl group, respectively.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2922 cm⁻¹: C-H stretching of the methyl group.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For the protonated molecule [M+H]⁺, the calculated m/z would be approximately 299.0694, consistent with the molecular formula C₁₆H₁₃NO₃S.
Reactivity and Synthetic Applications
The aldehyde group at the C3 position is the primary site of reactivity, participating in a variety of classical carbonyl transformations. The N-tosyl group, being strongly electron-withdrawing, influences the electronic properties of the indole ring, making the C2 position more susceptible to nucleophilic attack in certain reactions.
Caption: Reactivity profile of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde.
Knoevenagel Condensation
This compound readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile or ethyl cyanoacetate in the presence of a basic catalyst to form α,β-unsaturated indole derivatives.[6][8] These products are valuable intermediates for further synthetic elaborations.
Schiff Base Formation
Reaction with primary amines or substituted hydrazines/thiosemicarbazides leads to the formation of the corresponding imines (Schiff bases).[4] This reaction is fundamental in the synthesis of various heterocyclic systems and compounds with potential biological activity, such as tyrosinase inhibitors.[4]
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[9][10] By reacting 1-tosyl-1H-indole-3-carbaldehyde with a suitable phosphonium ylide, various 3-vinylindole derivatives can be synthesized with control over the alkene geometry depending on the nature of the ylide.[10]
Reduction
The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-methanol, using mild reducing agents like sodium borohydride.[11]
Applications in Drug Discovery and Development
The unique structural features of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde make it a valuable starting material in drug discovery programs.
-
Inhibitors of Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a crucial enzyme in tryptophan metabolism and a key target in cancer immunotherapy. This compound has been utilized as a scaffold for the synthesis of potential IDO1 inhibitors, which aim to restore anti-tumor immunity by preventing tryptophan depletion in the tumor microenvironment.
-
Tyrosinase Inhibitors: As demonstrated in recent studies, it serves as a key precursor for the synthesis of N-tosyl-indole hybrid thiosemicarbazones, which have shown promising activity as competitive tyrosinase inhibitors.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetology and for treating pigmentation disorders.
-
Precursor for Bioactive Alkaloids: The indole-3-carbaldehyde core is a common feature in many natural products.[12] The tosylated derivative provides a stable and reactive platform for the construction of complex indole alkaloids with a wide range of biological activities.
Safety and Handling
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Signal Word: Warning.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, coupled with the stability afforded by the N-tosyl group, allows for a wide range of chemical transformations. Its demonstrated utility in the synthesis of potential therapeutic agents, including IDO1 and tyrosinase inhibitors, underscores its importance for researchers in drug discovery and development. The synthetic protocols and characterization data provided in this guide offer a solid foundation for its effective use in the laboratory.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). PubMed Central.
- 1-Tosyl-1H-indole-3-carbaldehyde | 50562-79-3. (n.d.). Sigma-Aldrich.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- 1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE-3-CARBALDEHYDE | 50562-79-3. (n.d.). Chemicalbook.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.
- 1-[(4-Methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde. (n.d.). CymitQuimica.
- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). Benchchem.
- El-Sawy, E. R., et al. (2019). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Mini-Reviews in Organic Chemistry, 16(7), 636-653.
- Wittig reaction. (n.d.). Wikipedia.
- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). PubMed Central.
- Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journal of Organic Chemistry, 17, 1453–1463.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source for general synthetic procedures].
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Method for producing indole-3-carbinol. (n.d.).
- 1H-Indole-3-carbaldehyde thiosemicarbazone. (n.d.). PubMed Central.
- 1-TOSYL-1H-INDOLE-3-CARBALDEHYDE | CAS#:50562-79-3. (n.d.). Chemsrc.
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